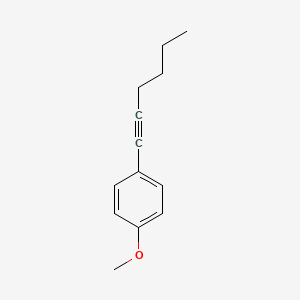
Benzene, 1-(1-hexynyl)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hexyn-1-yl)-4-methoxybenzene is an organic compound that features a benzene ring substituted with a methoxy group and a hexynyl group. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Hexyn-1-yl)-4-methoxybenzene can be synthesized through a Sonogashira coupling reaction. This involves the reaction of 4-methoxyiodobenzene with 1-hexyne in the presence of a palladium catalyst (Pd(PPh₃)₂Cl₂) and a copper(I) iodide co-catalyst. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at a temperature of around 60°C, with potassium carbonate as the base .
Industrial Production Methods
While specific industrial production methods for 1-(1-Hexyn-1-yl)-4-methoxybenzene are not well-documented, the Sonogashira coupling reaction is a widely used method in industrial settings for the synthesis of similar compounds. The scalability of this reaction makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(1-Hexyn-1-yl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1-(1-hexen-1-yl)-4-methoxybenzene or 1-(hexyl)-4-methoxybenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Hexyn-1-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Hexyn-1-yl)-4-methoxybenzene involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The methoxy group can influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1-(1-Hexyn-1-yl)benzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
4-Methoxyphenylacetylene: Contains a similar methoxy-substituted benzene ring but with an ethynyl group instead of a hexynyl group.
1-(1-Hexyn-1-yl)-4-chlorobenzene: Substitutes the methoxy group with a chlorine atom, altering its reactivity and applications.
Uniqueness
1-(1-Hexyn-1-yl)-4-methoxybenzene is unique due to the presence of both the methoxy and hexynyl groups, which provide a combination of electronic and steric effects that influence its reactivity and applications in synthesis and research .
Properties
CAS No. |
131558-77-5 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-hex-1-ynyl-4-methoxybenzene |
InChI |
InChI=1S/C13H16O/c1-3-4-5-6-7-12-8-10-13(14-2)11-9-12/h8-11H,3-5H2,1-2H3 |
InChI Key |
IDROSGKNLKXTDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


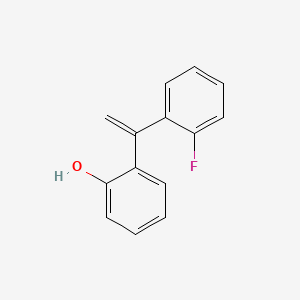
![4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14122281.png)
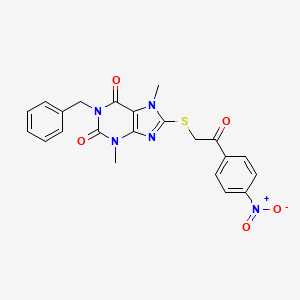
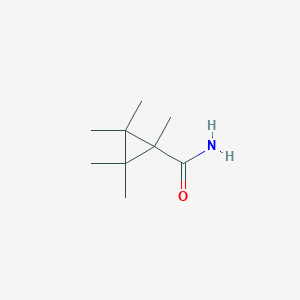
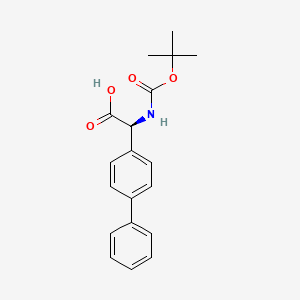


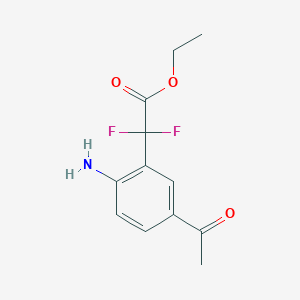
![Disodium;2-[[16-benzoyl-8,15-dioxo-10-(4-sulfonatoanilino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaen-12-yl]oxy]-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonate](/img/structure/B14122309.png)
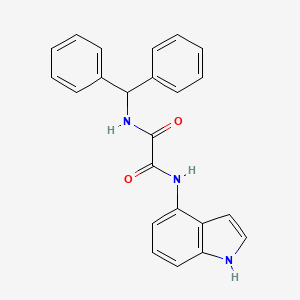
![ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate](/img/structure/B14122318.png)



